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Compound of Interest

Compound Name: Pericine

Cat. No.: B1237748

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the total synthesis of Pericine, an indole
alkaloid also known as ()-subincanadine E. The protocols are based on two distinct and
notable synthetic routes developed by the research groups of Tian et al. and Kalshetti and
Argade. These approaches offer different strategies for constructing the complex polycyclic
architecture of the molecule.

l. Introduction to Pericine and its Synthetic Challenges

Pericine is a structurally intriguing monoterpenoid indole alkaloid isolated from the plant
Picralima nitida. Its complex, bridged polycyclic framework presents a significant challenge for
synthetic chemists. Key structural features include a tetrahydro-{3-carboline core, a nine-
membered ring, and a strained 1-azabicyclo[4.3.1]decane moiety. The development of efficient
total syntheses is crucial for enabling further investigation of its biological properties and for the
synthesis of analogues with potential therapeutic applications.

Two primary methodologies for the total synthesis of Pericine are detailed below, each
employing unique key transformations to construct the core structure.

Methodology 1: Racemic Total Synthesis of (*)-
Pericine via Ni-Catalyzed Cyclization and
Fragmentation
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This approach, developed by Tian et al., accomplishes the first total synthesis of (x)-Pericine
(subincanadine E). The key transformations in this route are a Ni(COD)2-mediated
intramolecular Michael addition to form a key cyclic intermediate and a subsequent zinc-
mediated fragmentation to construct the nine-membered ring.[1]

Logical Workflow of Tian et al. Synthesis
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Caption: Synthetic strategy for (x)-Pericine by Tian et al.
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Reagents and

Step Reaction . Yield (%)
Conditions
Tryptamine, Diethyl 2-
1 Pictet-Spengler formyl-2- g5
Reaction methylmalonate, TFA,
CH2Clz, rt
(2)-1,4-dibromobut-2-
2 N-Alkylation ene, K2COs, CHsCN, 78
reflux
3 Intramolecular Ni(COD)z, PPhs, THF, 65
Michael Addition 60 °C
4 Zinc-mediated Zn, NHaCl, MeOH, 79
Fragmentation reflux
5 Reduction LiAlH4, THF, O °Ctort 89
o (COCl)2, DMSO, EtsN,
6 Swern Oxidation 92
CH2Clz, -78 °C
7 Wittig Reaction PhsP=CHz, THF, rt 81

Experimental Protocols: Key Steps in Tian et al.

Synthesis

Step 3: Ni(COD)z-mediated Intramolecular Michael Addition

o Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the

alkylated intermediate (1.0 equiv), triphenylphosphine (PPhs, 0.2 equiv), and anhydrous
tetrahydrofuran (THF).

» Reagent Addition: Add bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)z, 1.2 equiv) to the solution

at room temperature.
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e Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction
progress by thin-layer chromatography (TLC).

o Work-up: Upon completion, cool the reaction to room temperature and concentrate under
reduced pressure.

« Purification: Purify the crude residue by flash column chromatography on silica gel (eluent:
ethyl acetate/hexanes gradient) to afford the pentacyclic intermediate.

Step 4: Zinc-mediated Fragmentation

e Preparation: In a round-bottom flask, dissolve the pentacyclic intermediate (1.0 equiv) in
methanol (MeOH).

o Reagent Addition: Add ammonium chloride (NH4Cl, 5.0 equiv) and activated zinc dust (10.0
equiv) to the solution.

o Reaction: Heat the mixture to reflux and stir for 6 hours. Monitor the reaction by TLC.

o Work-up: After the reaction is complete, cool the mixture and filter through a pad of Celite,
washing with methanol. Concentrate the filtrate under reduced pressure.

« Purification: Purify the residue by flash column chromatography on silica gel (eluent: ethyl
acetate/hexanes gradient) to yield the tetracyclic intermediate.

Methodology 2: Racemic and Enantioselective Total
Synthesis of Pericine via Grighard Addition and
Pictet-Spengler Cyclization

This versatile approach by Kalshetti and Argade provides access to both racemic (+)-Pericine
and the naturally occurring (+)-enantiomer.[2] The key features of the racemic synthesis include
a tandem 1,2- and 1,4-addition of a Grignard reagent to a tryptamine-based maleimide,
followed by a diastereoselective Pictet-Spengler cyclization. The enantioselective route begins
with a chiral starting material and proceeds through a key cuprate addition.
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Logical Workflow of Kalshetti and Argade (Racemic)
Synthesis
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Caption: Racemic synthesis of (x)-Pericine by Kalshetti and Argade.

Quantitative Data Summary: Kalshetti and Argade
(Racemic) Synthesis
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Reagents and

Step Reaction . Yield (%)
Conditions
Synthesis of Tryptamine, Maleic
1 Tryptamine-based anhydride, Acz0, 95
Maleimide NaOAc

Vinylmagnesium

2 Grignard Reaction bromide, THF, -78 °C 75
tort
3 Pictet-Spengler Acetaldehyde, TFA, 68 (single
Cyclization CH2Clz,0°Ctort diastereomer)

) LiAlH4, THF, 0 °C to
4 Reduction of Lactam 82
reflux

] Burgess reagent, THF,
5 Dehydration 70
reflux

Experimental Protocols: Key Steps in Kalshetti and

Argade (Racemic) Synthesis
Step 2 & 3: One-Pot Grignard Addition and Pictet-Spengler Cyclization

o Preparation of Grignard Adduct: To a solution of the tryptamine-based maleimide (1.0 equiv)
in anhydrous THF at -78 °C under an argon atmosphere, add vinylmagnesium bromide (3.0
equiv, 1.0 M in THF) dropwise. Allow the reaction to warm to room temperature and stir for 2
hours.

¢ Quenching and Intermediate Formation: Cool the reaction mixture to 0 °C and quench with a
saturated aqueous solution of NH4Cl. Extract the aqueous layer with ethyl acetate, dry the
combined organic layers over anhydrous Na=S0Oa4, and concentrate in vacuo to obtain the
crude lactamol intermediate, which is used directly in the next step.

o Pictet-Spengler Cyclization: Dissolve the crude lactamol in anhydrous CH2Clz and cool to 0
°C. Add acetaldehyde (1.5 equiv) followed by the dropwise addition of trifluoroacetic acid
(TFA, 2.0 equiv).
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e Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.
Monitor the reaction by TLC.

o Work-up: Quench the reaction with a saturated aqueous solution of NaHCOs. Separate the
layers and extract the aqueous layer with CH2Clz. Combine the organic layers, dry over
anhydrous Naz2SOa, and concentrate under reduced pressure.

 Purification: Purify the crude product by flash column chromatography on silica gel (eluent:
methanol/dichloromethane gradient) to afford the tetracyclic lactam as a single diastereomer.

Enantioselective Synthesis of (+)-Pericine

The enantioselective synthesis by Kalshetti and Argade commences with (S)-
acetoxysuccinimide and employs an unusual syn-addition of a cuprate to an a,3-unsaturated
lactam to establish the key stereocenter. This strategy ultimately allowed for the assignment of
the absolute configuration of naturally occurring (+)-Pericine.[2]

Signaling Pathway of Key Stereocenter Induction in
Enantioselective Synthesis
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Caption: Key stereochemical induction in the synthesis of (+)-Pericine.

Disclaimer: These protocols are intended for use by trained professional chemists in a properly
equipped laboratory. Appropriate safety precautions should be taken at all times. The yields
and reaction conditions may vary and may require optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for the Total Synthesis
of Pericine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1237748#total-synthesis-of-pericine-methodology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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